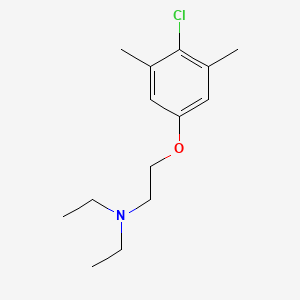
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine, also known as IPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to interact with the dopamine and serotonin systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have analgesic effects, which may be due to its interaction with the sigma-1 receptor. Additionally, 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent and selective compound that can be used to study the sigma-1 receptor and its role in various cellular processes. 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine can also be used to investigate the potential therapeutic applications of sigma-1 receptor modulators. However, the synthesis of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine is a challenging process that requires expertise in organic chemistry. Additionally, the psychoactive effects of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the potential therapeutic applications of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine and other sigma-1 receptor modulators. 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, the exact mechanism of action of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine and its interaction with the sigma-1 receptor require further investigation. Finally, the synthesis of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine may be improved to make it more accessible for research purposes.
Conclusion:
In conclusion, 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It can be synthesized through a challenging multi-step process and has been extensively studied for its psychoactive effects and potential therapeutic applications. Further research is needed to determine the exact mechanism of action of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine and its potential use in humans.
Métodos De Síntesis
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine can be synthesized through a multi-step process that involves the reaction of piperidine with isobutyryl chloride and pyrrolidine. The resulting product is then purified through column chromatography to obtain pure 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine. The synthesis of 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine is a challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, 1-isobutyl-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential use as a cognitive enhancer.
Propiedades
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(2)11-15-9-5-13(6-10-15)14(17)16-7-3-4-8-16/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXOYYDZHZVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)


![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)



![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)